Minoxidil beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil, a well-known vasodilator primarily used to treat hair loss and hypertension. This compound is formed when Minoxidil undergoes glucuronidation, a process where a glucuronic acid molecule is added to Minoxidil, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of Minoxidil. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to Minoxidil under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferases. The reaction conditions are optimized to maximize yield and purity, often involving controlled pH, temperature, and substrate concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While Minoxidil itself can undergo oxidation and reduction, its glucuronide form is more stable and less reactive under these conditions.
Major Products:
Hydrolysis: Minoxidil and glucuronic acid.
Oxidation and Reduction: These reactions are less common for the glucuronide form but can yield various oxidized or reduced derivatives of Minoxidil.
Wissenschaftliche Forschungsanwendungen
Minoxidil beta-D-Glucuronide has several applications in scientific research:
Chemistry:
Metabolite Studies: Used to study the metabolism of Minoxidil and its pharmacokinetics.
Analytical Standards: Employed as a reference standard in analytical chemistry for the quantification of Minoxidil metabolites.
Biology:
Enzyme Studies: Utilized to investigate the activity of glucuronosyltransferases and beta-glucuronidases.
Cell Culture: Sometimes used in cell culture studies to understand the cellular uptake and metabolism of glucuronidated compounds.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of Minoxidil, including its absorption, distribution, metabolism, and excretion.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of potential therapeutic agents.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and assurance of Minoxidil-containing products.
Regulatory Compliance: Helps in meeting regulatory requirements for the characterization and quantification of drug metabolites.
Wirkmechanismus
Minoxidil beta-D-Glucuronide itself is not pharmacologically active. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of Minoxidil. The glucuronidation process increases the solubility of Minoxidil, facilitating its excretion. Upon hydrolysis, active Minoxidil is released, which then exerts its effects by opening potassium channels, leading to vasodilation and hair growth stimulation .
Vergleich Mit ähnlichen Verbindungen
Minoxidil Sulfate: Another metabolite of Minoxidil, formed through sulfation. It is also pharmacologically active and plays a significant role in the drug’s efficacy.
Glucuronides of Other Drugs: Many drugs undergo glucuronidation, forming similar glucuronide metabolites that enhance solubility and excretion.
Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, this compound serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .
Biologische Aktivität
Minoxidil beta-D-glucuronide is a significant metabolite of minoxidil, a well-known vasodilator primarily used for treating hypertension and androgenetic alopecia (AGA). Understanding the biological activity of this compound is essential for elucidating its role in hair growth and other physiological processes. This article delves into the mechanisms of action, pharmacokinetics, and relevant case studies surrounding this compound.
Minoxidil itself exhibits multiple mechanisms that contribute to its therapeutic effects, particularly in hair growth:
- Vasodilation : Minoxidil acts as a potent vasodilator by opening ATP-sensitive potassium channels in vascular smooth muscle. This action leads to hyperpolarization of the cell membrane, inhibiting calcium ion entry and promoting vascular relaxation, which enhances blood flow to hair follicles .
- Wnt/β-Catenin Signaling Pathway : Minoxidil has been shown to activate the Wnt/β-catenin signaling pathway, crucial for hair follicle regeneration. This pathway promotes the expression of vascular endothelial growth factor (VEGF), which is vital for follicular vascularization during the anagen phase .
- Anti-inflammatory Effects : The compound may reduce perifollicular inflammation by inhibiting inflammatory mediators such as interleukin-1α and prostacyclin, thus creating a more favorable environment for hair growth .
- Hormonal Modulation : Recent studies indicate that minoxidil may influence androgenic pathways by inhibiting androgen receptors and modulating enzymes like CYP17A1 and CYP19A1, which are involved in steroid metabolism .
Pharmacokinetics
This compound is primarily formed through glucuronidation in the liver, a process that typically detoxifies compounds but can also yield active metabolites. The pharmacokinetics of minoxidil include:
- Absorption : Approximately 90% of orally administered minoxidil is absorbed in the gastrointestinal tract, with food not significantly affecting its bioavailability .
- Distribution : The volume of distribution exceeds 200 L, indicating extensive tissue uptake, especially in the liver and kidneys. Importantly, it does not cross the blood-brain barrier .
- Metabolism : Minoxidil undergoes extensive metabolism with minoxidil sulfate being the most active metabolite. This compound contributes to its pharmacological profile but is generally considered less potent than its parent compound .
- Excretion : The elimination half-life is approximately 4 hours, with renal clearance being the primary route for excretion of both minoxidil and its metabolites .
Case Studies and Research Findings
Several studies have investigated the efficacy and biological activity of this compound:
- Hair Growth Studies : In animal models, topical application of minoxidil has been shown to enhance hair follicle size and promote anagen phase initiation. One study demonstrated that topical minoxidil increased cellular DNA synthesis in dermal papilla cells, suggesting enhanced cell proliferation directly linked to hair growth .
- Clinical Trials : A comprehensive review highlighted that low-dose oral minoxidil can effectively treat AGA with minimal side effects. Patients exhibited significant improvement in hair density and thickness after treatment, correlating with increased VEGF expression and reduced inflammatory markers .
Summary Table of Biological Activities
Mechanism | Description |
---|---|
Vasodilation | Opens potassium channels leading to increased blood flow to hair follicles |
Wnt/β-Catenin Activation | Promotes VEGF expression crucial for hair follicle regeneration |
Anti-inflammatory Effects | Reduces microinflammation around follicles |
Hormonal Modulation | Inhibits androgen receptors; modulates steroidogenic enzymes |
Eigenschaften
CAS-Nummer |
56828-40-1 |
---|---|
Molekularformel |
C15H23N5O7 |
Molekulargewicht |
385.37 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1 |
InChI-Schlüssel |
WJHSTCUDHNONOO-HNRZYHPDSA-N |
SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyme |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide; 1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.